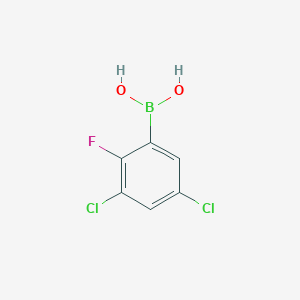

(3,5-Dichlor-2-fluorphenyl)boronsäure

Übersicht

Beschreibung

3,5-Dichloro-2-fluorophenylboronic acid is a type of boronic acid . Boronic acids are commonly used as building blocks and synthetic intermediates . They have been involved in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

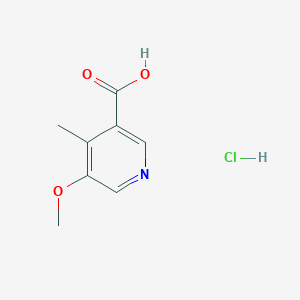

The molecular formula of 3,5-Dichloro-2-fluorophenylboronic acid is C6H4BCl2FO2 . Its molecular weight is 208.81 . Unfortunately, the specific molecular structure analysis is not provided in the retrieved sources.

Chemical Reactions Analysis

3,5-Dichloro-2-fluorophenylboronic acid, like other boronic acids, has been involved in various types of reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplung

(3,5-Dichlor-2-fluorphenyl)boronsäure: ist ein entscheidendes Reagenz in den Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist ein Eckpfeiler der organischen Chemie und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen organischen Gruppen. Die Fähigkeit der Verbindung, in diesen Reaktionen als Bor-Donor zu fungieren, macht sie für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere, von unschätzbarem Wert.

Synthese von Biaryl-Amiden

Biaryl-Amide haben eine bedeutende pharmakologische BedeutungYGD23795 wird bei der Synthese von Biaryl-Amiden mit muscarinischer Acetylcholinrezeptor-Subtyp-M1-agonistischer Aktivität eingesetzt . Diese Verbindungen haben potenzielle Anwendungen bei der Behandlung neurologischer Erkrankungen wie der Alzheimer-Krankheit.

Kinesin-Spindelprotein-Inhibitoren

Die Verbindung wird auch bei der Synthese von Kinesin-Spindelprotein-Inhibitoren verwendet . Diese Inhibitoren sind in der Krebstherapie von entscheidender Bedeutung, da sie die Proliferation von Krebszellen durch Interferenz mit der mitotischen Spindelbildung, einem lebenswichtigen Prozess der Zellteilung, stoppen können.

GABA α2/3-Agonist-Zubereitung

YGD23795: spielt eine Rolle bei der Herstellung von GABA α2/3-Agonisten . Diese Agonisten werden aufgrund ihrer modulierenden Wirkung auf das GABAerge System hinsichtlich ihres Potenzials zur Behandlung verschiedener Erkrankungen, einschließlich Angststörungen, untersucht.

Flüssigkristalline Materialien

Die Verbindung ist maßgeblich an der Herstellung neuartiger flüssigkristalliner Materialien beteiligt. Sie wurde zur Herstellung von Fluorbiphenylcyclohexenen und Difluor-Terphenylen durch palladiumkatalysierte Kreuzkupplungen verwendet . Diese Materialien haben Anwendungen in Displays und anderen elektronischen Geräten.

Anionenrezeptoren für Polymerelektrolyte

This compound: wird zur Herstellung von Phenylboronsäure-Catechol-Estern verwendet, die als vielversprechende Anionenrezeptoren für Polymerelektrolyte dienen . Diese Elektrolyte sind wesentliche Bestandteile bei der Entwicklung von Batterien und anderen Energiespeichern.

Wirkmechanismus

Target of Action

(3,5-Dichloro-2-fluorophenyl)boronic acid, also known as YGD23795, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling, (3,5-Dichloro-2-fluorophenyl)boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the interaction of palladium with formally electrophilic organic groups, resulting in the formation of a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which (3,5-Dichloro-2-fluorophenyl)boronic acid plays a crucial role, is a key step in various biochemical pathways. This reaction enables the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.

Pharmacokinetics

It’s known that the compound’s success in suzuki–miyaura coupling reactions is due to its stability, ease of preparation, and environmentally benign nature .

Result of Action

The primary result of the action of (3,5-Dichloro-2-fluorophenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the coupling .

Action Environment

The action of (3,5-Dichloro-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed efficiently under a wide range of conditions, making it highly versatile .

Biochemische Analyse

Biochemical Properties

3,5-Dichloro-2-fluorophenylboronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, 3,5-Dichloro-2-fluorophenylboronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, it can interact with carbohydrate-binding proteins, such as lectins, by binding to the diol groups on sugars, which can modulate the protein’s function and affect cellular processes .

Cellular Effects

The effects of 3,5-Dichloro-2-fluorophenylboronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dichloro-2-fluorophenylboronic acid has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . By inhibiting these kinases, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses. Furthermore, 3,5-Dichloro-2-fluorophenylboronic acid can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of 3,5-Dichloro-2-fluorophenylboronic acid involves its ability to form covalent bonds with specific biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 3,5-Dichloro-2-fluorophenylboronic acid can inhibit proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-2-fluorophenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that 3,5-Dichloro-2-fluorophenylboronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models . For example, prolonged exposure to this compound can lead to persistent inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-2-fluorophenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 3,5-Dichloro-2-fluorophenylboronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges .

Metabolic Pathways

3,5-Dichloro-2-fluorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit or activate metabolic enzymes, thereby influencing the flow of metabolites through pathways such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . By modulating these pathways, 3,5-Dichloro-2-fluorophenylboronic acid can affect cellular energy production, redox balance, and biosynthetic processes .

Transport and Distribution

Within cells and tissues, 3,5-Dichloro-2-fluorophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via transporter proteins that recognize its boronic acid group . Once inside the cell, 3,5-Dichloro-2-fluorophenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of 3,5-Dichloro-2-fluorophenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting sequences on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of 3,5-Dichloro-2-fluorophenylboronic acid within the cell .

Eigenschaften

IUPAC Name |

(3,5-dichloro-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMUFPKENLCWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B1460449.png)

![2-Propyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1460460.png)

![Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride](/img/structure/B1460466.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid](/img/structure/B1460469.png)

![Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1460472.png)